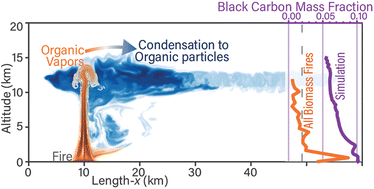Insights into Pyrocumulus aerosol composition: black carbon content and organic vapor condensation†
Environmental Science: Atmospheres Pub Date: 2023-11-29 DOI: 10.1039/D3EA00130J
Abstract
Megafires are increasingly generating Pyrocumulus clouds (PyroCus) through the interplay of atmospheric conditions such as stability and humidity, hot updrafts, and emitted aerosols from burning vegetation. As megafires become more frequent, the annual radiative influence of PyroCus on the climate is intensifying. In this study, we aim to quantify the aerosol mass and black carbon content that PyroCus injects into the stratosphere, which can persist for 3 to 15 months. Utilizing aircraft-sampled smoke plumes from both the Northern and Southern Hemispheres, our findings indicate that the mass fraction of black carbon within PyroCus remains consistent, ranging between 0.5 and 3%. This serves as a crucial constraint for incorporating source terms in climate models. Additionally, we provide evidence of the volatile vapor 1-nonene condensing in the updrafts, which is one of likely many organic vapors contributing to increased aerosol mass concentrations. To corroborate these findings, we conducted independent Large Eddy Simulations (LES) that demonstrate organic vapor condensation can double the aerosol mass in updrafts. These resolved LES serve as a valuable guide, directing future aircraft measurement locations and further development of PyroCus mechanisms in models.


Recommended Literature
- [1] Recent development of boronic acid-based fluorescent sensors
- [2] Sulfonated polyether ether ketone – sulfonated graphene oxide composite membranes for polymer electrolyte fuel cells
- [3] Two-dimensional {Co3+–Zn2+} and {Co3+–Cd2+} networks and their applications in heterogeneous and solvent-free ring opening reactions†
- [4] Novel Co-based metal–organic frameworks and their magnetic properties using asymmetrically binding 4-(4′-carboxyphenyl)-1,2,4-triazole†
- [5] Front cover
- [6] Fluorescence imaging of surface-versatile latent fingerprints at the second and third level using double ESIPT-based AIE fluorophore†
- [7] Front cover
- [8] Synthesis and biological evaluation of phosphatidylinositol phosphate affinity probes†
- [9] Rhenium complexes of tris(pyrazolyl)methanes and sulfonate derivative
- [10] Cu(i) catalysed cyclopropanation with enantiopure scorpionate type ligands derived from (+)-camphor or (−)-menthone†










